Home > Products > Building Blocks P16771 > 4-[(2,4-Difluorophenoxy)methyl]-3,5-dimethylisoxazole
4-[(2,4-Difluorophenoxy)methyl]-3,5-dimethylisoxazole - 932780-66-0

4-[(2,4-Difluorophenoxy)methyl]-3,5-dimethylisoxazole

Catalog Number: EVT-3162367
CAS Number: 932780-66-0
Molecular Formula: C12H11F2NO2
Molecular Weight: 239.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-[(Alkylsulfanyl)methyl]pentane-2,4-diones

  • Compound Description: This class of compounds serves as a precursor for the synthesis of pyrazole derivatives, specifically 4-({4-[(alkylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole1-yl}carbonyl)pyridines. []

4-({4-[(Alkylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole-1-yl}carbonyl)pyridines

  • Compound Description: These compounds are pyrazole derivatives synthesized from 3-[(alkylsulfanyl)methyl]pentane-2,4-diones. []

4-Phenyl-1,2,4-triazole-3,5-dione

  • Compound Description: This cyclic azo compound serves as a dienophile in hetero-Diels-Alder reactions, exhibiting reactivity with 2,4-dienyl carboxylic acids. []

4-Amino-3,5-Bis(2,4-dichlorophenoxy)-1,2,4-Triazole

  • Compound Description: This triazole derivative demonstrates biological activity against various bacteria and fungi. [] It serves as a precursor for synthesizing Schiff bases by reacting with substituted benzaldehydes.

3-(1-((3,5-Dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione

  • Compound Description: This compound is a flavor modifier with low toxicity as determined in rat studies. []

N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib)

  • Compound Description: ABBV-075/Mivebresib represents a potent BET bromodomain inhibitor with promising anticancer and anti-inflammatory properties. []

3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors

  • Compound Description: Research has focused on developing 3,5-dimethylisoxazole derivatives as BRD4 inhibitors, with compound 11h showing potent activity. []

4-Amino-2,4-dihydro-5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-3H-1,2,4-triazole-3-thione Schiff base

  • Compound Description: This Schiff base, derived from 4-amino-2,4-dihydro-5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-3H-1,2,4-triazole-3-thione and 3,4,5-trimethoxybenzaldehyde, exhibits fungicidal activity. []

N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-{[substituted aryl]amino}ethyl)sulfanyl]-1,4-dihydropyridin-3-carboxamides

  • Compound Description: This series of compounds demonstrated anti-exudative and anti-inflammatory activity in rat studies. []
  • Compound Description: This series of 1,4-dihydropyridines acts as calcium channel antagonists, with their pharmacological activity correlating to the degree of ring puckering. []

5-Methyl-3,5-diphenylimidazolidine-2,4-diones

  • Compound Description: These compounds are synthesized from substituted 1-(1-cyanoethyl-1-phenyl)-3-phenylureas and can be further hydrolyzed to ureidocarboxylic acids. []

rac-4-Chloro-2-[({2-[(3-chloro-6-hydroxy-2,4-dimethylbenzyl)(methyl)amino]propyl}(methyl)amino)methyl]-3,5-dimethylphenol

  • Compound Description: This compound is a potential chiral ligand for coordination chemistry. []

Methyl 3,5-dimethyl-2,4-heptadienoate

  • Compound Description: The four geometrical isomers of this compound served as reference points for determining the (2E,4E)-geometry of antibiotic 1233A through NMR comparison. []

5-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl-methyl]-3-thiophenecarboxylic acid (BMS-587101)

  • Compound Description: BMS-587101 is a small molecule antagonist of leukocyte function-associated antigen-1 (LFA-1). []

4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161)

  • Compound Description: CD161 exhibits potent and orally bioavailable BET bromodomain inhibitory activity. []

6-((5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid (BMS-688521)

  • Compound Description: BMS-688521 is a potent second-generation spirocyclic hydantoin antagonist of LFA-1. []
  • Compound Description: This complex, derived from 2,4-dichloro-6-[(2-morpholin-4-ylethylimino)methyl]phenol (L1) and 3,5-dichlorosalicylaldehyde (L2), features a μ-oxido bridge and hexacoordinate iron atoms. []

3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides

  • Compound Description: These compounds, synthesized from 2’,6’-dimethyl-1’,4’-dihydro-[3,4’-bipyridine]-3’,5’-dicarboxylates, have potential as synthetic lipids for drug delivery systems. []
  • Compound Description: These are auxin-like herbicides with varying efficacy in delaying calyx senescence in citrus fruits. []

Methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside

  • Compound Description: This compound is a key intermediate in the synthesis of 2'-C-branched ribonucleosides, specifically 2'-C-beta-alkoxymethyluridines. []

6-(3,5-Dimethylbenzyl)-5-ethyl-1-[(3-phenylpropoxy)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

  • Compound Description: This compound contains a substituted benzyl group attached to a tetrahydropyrimidine-2,4-dione core. []

4-{[4-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-benzylidene}amino-2-aryl-5-methyl-3H-[1,2,4]-triazol-3-ones

  • Compound Description: This class of compounds, synthesized from 4-amino-1,2,4-triazol-3-ones via a Japp-Klingemann reaction followed by cyclization, exhibits antimicrobial activity, particularly against fungi. []

(Z)-5-((1-(4-chloro-2-(trifluoromethyl)benzyl)-1H-indazol-5-yl)methylene)-3-((3R,4R)-3-fluoro-1-methylpiperidin-4-yl)thiazolidine-2,4-dione

  • Compound Description: This compound is a potent and selective inhibitor of estrogen-related receptor 1 (ERR1). []

5-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non7-yl-methyl]-3-thiophenecarboxylic acid

  • Compound Description: This compound serves as a precursor in the study of microbial biotransformation by actinomycetes, yielding mammalian metabolites. []

Methyl 2,6-diaryl-1-methyl-4-oxopiperidine-3,5-dicarboxylates and Methyl 2,4-diaryl-3,7-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylates

  • Compound Description: These series of compounds were synthesized and characterized using spectroscopic methods and X-ray crystallography. []

6-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]nicotinic Acid

  • Compound Description: This compound is a potent LFA-1/ICAM inhibitor. []
  • Relevance: This compound, similar to BMS-587101, BMS-688521, and the compound discussed in [], incorporates a 3,5-dichlorophenyl group, further highlighting this substituent as a potential bioisostere for the 2,4-difluorophenoxy group in 4-[(2,4-Difluorophenoxy)methyl]-3,5-dimethylisoxazole.
  • Compound Description: These oxazolidinedione derivatives exhibit anticonvulsant properties. [, ]

6-Chloro-N4-{3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}pyrimidin-2,4-diamine

  • Compound Description: This compound is a potent and selective Rho-kinase inhibitor. []
  • Compound Description: These ergoline derivatives have been studied using X-ray crystallography and theoretical calculations. []

(E)-2,6-Di-tert-butyl-4-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenol

  • Compound Description: This compound is synthesized from the condensation reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 2,4-dinitrophenylhydrazine. []
  • Compound Description: These compounds are products of a methyl rearrangement reaction of 2,4-dimethoxy-6-(4-nitroanilino)-1,3,5-triazine in the solid state. []

5-(1H-benzo[d]imidazol-2-yl)methyl)-3-(3,5-dimethyl-4-isoxazolyl)-2-aryl-thiazolidin-4-ones

  • Compound Description: This series of compounds, synthesized from 4-benzalamino-3,5-dimethylisoxazoles, shows anti-inflammatory and analgesic activity. []
  • Compound Description: These compounds were designed as potential calcium channel modulators but lacked significant activity in in vitro assays. []

3-[(2-Naphthyloxy)alkyl]-2,4-pentanediones and 4-[(2-Naphthyloxy)alkyl]-3,5-dimethylisoxazoles

  • Compound Description: These compounds were investigated for their cytotoxic and antiviral properties. []

3-Methyl-5-(2-hydroxyalkyl)isoxazoles

  • Compound Description: These compounds are regiospecifically synthesized from the reaction of 3,5-dimethylisoxazole with ketones and aldehydes in the presence of alkali amide. []

3-Benzyl-5-methyl-1,3-oxazolidine-2,4-diones

  • Compound Description: These compounds react with Grignard reagents and lithium alkyls to yield stereoselectively 4-substituted 3-benzyl-4-hydroxy-5-methyl-1,3-oxazolidine-2-ones. []

3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogs

  • Compound Description: DCPT is hepatotoxic in rats. Structural modifications to the thiazolidinedione (TZD) ring and the phenyl ring were investigated to assess their impact on hepatotoxicity. []

Phenol, 2,4-Bis(1,1-dimethylethyl)-6-[(E)-[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]

  • Compound Description: This compound is an enantiopure Schiff base tridentate ligand used in vanadium-mediated asymmetric oxidations. []

2,4-Diamino-5-benzylpyrimidines

  • Compound Description: These compounds were investigated as potential antibacterial agents, specifically as dihydrofolate reductase inhibitors. []

6-(2,4-Difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (Pamapimod) and 6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487)

  • Compound Description: Pamapimod and R1487 are orally bioavailable and highly selective inhibitors of p38α. []

3-(2,4-dimethyl-5-oxocyclopent-1-enyl)propionic acid and 2-methyl-3-oxo-4-isopropylidenecyclopentanecarboxylic acid

  • Compound Description: These compounds are cyclopentane derivatives with structural differences in the position of the isopropylidene and propionic acid groups. []

{2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-κN)(4-nitrophenyl)methyl]-3,5-dimethyl-1H-pyrrol-1-ido-κN}difluoridoboron

  • Compound Description: This compound is a boron-dipyrromethene (BODIPY) dye synthesized from 2,4-dimethylpyrrole, 4-nitrobenzaldehyde, and BF3·Et2O. []

2,4-Dimethyl-2-pentanol and 3,5-Dimethyl-3-hexanol

  • Compound Description: These alcohols were studied in gas-phase reactions with OH radicals to assess alkoxy radical isomerization. []

2,4-Diamino-6-substituted-pyrimidines

  • Compound Description: These compounds are intermediates in the synthesis of 6-substituted trimethoprim analogs, which are potential antibacterial agents. []
Overview

4-[(2,4-Difluorophenoxy)methyl]-3,5-dimethylisoxazole is a chemical compound characterized by its unique structure that incorporates a difluorophenoxy group and a dimethylisoxazole ring. The molecular formula of this compound is C12H11F2NO2C_{12}H_{11}F_2NO_2, with a molecular weight of approximately 239.22 g/mol. This compound is noteworthy for its potential applications in various scientific fields, including medicinal chemistry and materials science.

Source and Classification

This compound falls under the classification of isoxazoles, which are five-membered heterocyclic compounds containing an isoxazole ring. Isoxazoles are known for their diverse biological activities, making them significant in pharmaceutical research. The specific compound discussed here is synthesized from 2,4-difluorophenol and 3,5-dimethylisoxazole through a series of chemical reactions.

Synthesis Analysis

Methods

The synthesis of 4-[(2,4-Difluorophenoxy)methyl]-3,5-dimethylisoxazole typically involves the following steps:

  1. Formation of the Difluorophenoxy Intermediate: The initial step involves reacting 2,4-difluorophenol with a suitable reagent to create the difluorophenoxy intermediate.
  2. Reaction with 3,5-Dimethylisoxazole: This intermediate is then reacted with 3,5-dimethylisoxazole under controlled conditions (such as temperature and solvent) to yield the final product.

Technical Details

  • Reagents: Common reagents include acids or bases that facilitate the reaction between the phenolic compound and the isoxazole.
  • Conditions: The reaction may require specific temperatures and times to ensure complete conversion and high yield of the desired product.
Molecular Structure Analysis

Structure

The molecular structure of 4-[(2,4-Difluorophenoxy)methyl]-3,5-dimethylisoxazole features:

  • A dimethylisoxazole ring which contributes to its heterocyclic nature.
  • A difluorophenoxy group, which enhances its chemical reactivity and potential biological activity.

Data

The structural representation can be described using InChI notation:
\text{InChI 1S C 12}H_{11}F_2NO_2}

This notation provides insights into the atoms present in the molecule and their connectivity.

Chemical Reactions Analysis

4-[(2,4-Difluorophenoxy)methyl]-3,5-dimethylisoxazole can participate in several chemical reactions:

  1. Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
  2. Reduction: Reduction reactions can be performed using lithium aluminum hydride, leading to derivatives with altered functional groups.
  3. Substitution Reactions: The compound can undergo substitution where functional groups are replaced under specific conditions.

These reactions are significant for modifying the compound's properties or synthesizing new derivatives.

Mechanism of Action

The mechanism of action for 4-[(2,4-Difluorophenoxy)methyl]-3,5-dimethylisoxazole involves its interaction with biological targets such as enzymes or receptors.

Process

  • Binding: The compound may bind to specific sites on enzymes or receptors, modulating their activity.
  • Biological Effects: This interaction can lead to various biological effects depending on the target involved.

Research into these mechanisms is ongoing to elucidate the specific pathways influenced by this compound.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Solubility in organic solvents varies based on polarity.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids and bases; undergoes oxidation and reduction reactions as noted earlier.

Relevant data on these properties can be obtained from databases such as PubChem .

Applications

4-[(2,4-Difluorophenoxy)methyl]-3,5-dimethylisoxazole has several notable applications:

  1. Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.
  2. Biological Research: Investigated for potential antimicrobial and antiviral properties.
  3. Medicinal Chemistry: Ongoing research explores its therapeutic potential against various diseases.
  4. Industrial Uses: Employed in developing new materials and as an intermediate in synthesizing other chemical compounds .
Synthesis and Structural Optimization of 4-[(2,4-Difluorophenoxy)methyl]-3,5-dimethylisoxazole

Multi-Step Synthesis Strategies for Isoxazole Derivatives

The synthesis of 4-[(2,4-difluorophenoxy)methyl]-3,5-dimethylisoxazole relies on sequential transformations of the 3,5-dimethylisoxazole core. A pivotal intermediate is 4-chloromethyl-3,5-dimethylisoxazole (CAS 19788-37-5), synthesized via bromination of 2-aminobenzophenone followed by reduction, cyclization, and functional group introduction [3]. This liquid intermediate (bp 87–88°C/8 mmHg, density 1.173 g/mL) serves as an alkylating agent due to its reactive chloromethyl group. Chemoselective oxidation strategies further enable access to sulfinyl/sulfonyl derivatives. For instance, 4-[(alkylsulfinyl)methyl]-3,5-dimethylisoxazoles are synthesized in ≤99% yield using 1,1-di(hydroperoxy)cyclohexane as an oxidant under mild conditions in benzene or ethanol [2]. This high chemoselectivity avoids over-oxidation and preserves the isoxazole ring integrity, demonstrating the robustness of multi-step approaches for complex functionality installation.

Table 1: Key Synthetic Steps for Isoxazole Intermediates

IntermediateSynthetic RouteYield/ConditionsApplication
4-Chloromethyl-3,5-dimethylisoxazoleBromination → reduction → cyclization → Cl-functionalizationbp 87–88°C/8 mmHg [3]Alkylation agent for phenoxy coupling
4-[(Alkylsulfinyl)methyl] derivativesOxidation of sulfanyl precursors with 1,1-di(hydroperoxy)cyclohexane≤99% in benzene/EtOH [2]Building blocks for redox-active ligands

Regioselective Functionalization of 3,5-Dimethylisoxazole Core

Regioselective modification at the 4-position of 3,5-dimethylisoxazole is critical for accessing the target compound. The electron-deficient nature of the isoxazole ring directs electrophilic attacks to the methyl groups rather than the ring carbon atoms. Functionalization exploits the acidity of the 4-methyl protons (pKa ~25–28), enabling deprotonation with strong bases (e.g., LDA) followed by trapping with electrophiles [7]. For 4-[(2,4-difluorophenoxy)methyl] installation, chloromethylation using paraformaldehyde/HCl affords the 4-chloromethyl intermediate regioselectively (>90% purity) [3]. Computational analyses (DFT/PBE0-D3BJ/def2-TZVP) confirm that the HOMO density localizes on the 4-methyl group, rationalizing its preferential reactivity [5]. Orthogonal coupling reactions preserve regiocontrol, as demonstrated in Suzuki cross-coupling of halogenated derivatives, where electron-donating substituents enhance yields (e.g., 72% for 4-methylphenyl vs. 37% for bulky groups) [5].

Table 2: Regioselective Modification Outcomes at the 4-Position

Reaction TypeConditionsRegioselectivityKey Observation
ChloromethylationParaformaldehyde/HCl, 60°C>90% 4-position selectivity [3]Liquid product; refractive index 1.486
Suzuki Cross-CouplingPd(PPh₃)₄, K₃PO₄, 1,4-dioxane, 80°CExclusive to halogen sites [5]Electron-rich boronic acids yield higher
Oxidation (Sulfinyl)1,1-Di(hydroperoxy)cyclohexane, rtChemoselective for S-site [2]No ring degradation observed

Phenoxy-Methylation Techniques for Fluorinated Aromatic Systems

Coupling 4-chloromethyl-3,5-dimethylisoxazole with 2,4-difluorophenol requires careful optimization due to the low nucleophilicity of fluorinated phenols. Alkylation proceeds via an SN₂ mechanism, where the phenolate anion attacks the chloromethyl carbon. Key enhancements include:

  • Base Selection: K₂CO₃ in anhydrous DMF facilitates phenolate formation without hydrolyzing the chloromethyl group [1] [6].
  • Solvent Effects: Polar aprotic solvents (DMF, acetonitrile) improve solubility of fluorinated phenols and accelerate reaction kinetics. Ethanol is avoided due to competing substitution [2].
  • Stoichiometry: A 10–20% excess of 2,4-difluorophenol ensures complete consumption of the chloromethyl intermediate, minimizing dimerization byproducts [3].This method parallels techniques used in synthesizing herbicidal oxazole derivatives, where phenoxy-methylation with halogenated phenols achieves ≥85% conversion under similar conditions [8].

Role of Acid-Binding Agents in Coupling Reactions

Acid-binding agents are crucial for neutralizing HCl generated during alkylation. Their efficacy depends on basicity, solubility, and nucleophilicity:

  • Carbonates (K₂CO₃, Cs₂CO₃): Preferred for moderate basicity (pH 9–11), minimizing isoxazole ring degradation. K₂CO₃ in DMF achieves 90% conversion in 6h at 60°C [2].
  • Phosphates (K₃PO₄): Employed for highly fluorinated phenols (e.g., 3,5-difluorophenyl), where stronger bases prevent phenol precipitation [5].
  • Avoiding Tertiary Amines: Triethylamine promotes side reactions (e.g., quaternary ammonium formation) due to its nucleophilicity [2].Optimization data indicate that 2.0 equivalents of K₂CO₃ provide optimal yield-purity balance, while excess base (>3 eq.) risks hydrolysis of the chloromethyl group [2] [3].

Table 3: Acid-Binding Agents in Phenoxy-Methylation

AgentSolventReaction RateByproduct FormationOptimal Equivalents
K₂CO₃DMFModerate (6h)Low (<5%)2.0 [2]
Cs₂CO₃AcetonitrileFast (2h)Moderate (8–10%)1.5
K₃PO₄1,4-DioxaneSlow (12h)Low (<5%)2.5 [5]

Purification and Yield Optimization in Heterocyclic Systems

Final purification of 4-[(2,4-difluorophenoxy)methyl]-3,5-dimethylisoxazole employs chromatographic techniques due to polar byproducts (e.g., difluorophenol dimers). Key protocols include:

  • Silica Gel Chromatography: Elution with 15–20% ethyl acetate/hexanes separates the target compound (Rf ~0.4) from unreacted phenol (Rf ~0.1) and bis-alkylated species (Rf ~0.6) [4].
  • Crystallization: Hexane/ethyl acetate (4:1) at −20°C affords crystalline product with >98% purity (HPLC), leveraging the compound’s low solubility in alkanes [8].
  • Yield Enhancements:
  • Temperature Control: Reactions at 60–70°C prevent thermal decomposition (observed >100°C) [3].
  • Catalytic KI: 5 mol% KI accelerates alkylation via halide exchange (chloro → iodo), increasing yields from 75% to 92% [2].
  • Anhydrous Conditions: Molecular sieves (4Å) suppress hydrolysis of the chloromethyl intermediate, improving mass balance by 15–20% [3].These methods align with purification strategies for analogous heterocycles, such as 4-[(alkylsulfinyl)methyl]isoxazoles, where chromatography on alumina achieves ≥98% purity [2].

Properties

CAS Number

932780-66-0

Product Name

4-[(2,4-Difluorophenoxy)methyl]-3,5-dimethylisoxazole

IUPAC Name

4-[(2,4-difluorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole

Molecular Formula

C12H11F2NO2

Molecular Weight

239.22 g/mol

InChI

InChI=1S/C12H11F2NO2/c1-7-10(8(2)17-15-7)6-16-12-4-3-9(13)5-11(12)14/h3-5H,6H2,1-2H3

InChI Key

OWEALCQJNUMXOS-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C)COC2=C(C=C(C=C2)F)F

Canonical SMILES

CC1=C(C(=NO1)C)COC2=C(C=C(C=C2)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.